diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride
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Overview
Description
Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride is a complex organic compound with a unique structure that includes a carbazole moiety. Carbazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Properties
CAS No. |
18638-94-3 |
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Molecular Formula |
C21H29ClN2O3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-23(5-2)12-7-13-26-21(25)15-10-11-18-17(14-15)16-8-6-9-19(24)20(16)22(18)3;/h10-11,14H,4-9,12-13H2,1-3H3;1H |
InChI Key |
SDICYERAKGLDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3=O)C.[Cl-] |
Origin of Product |
United States |
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